

# Technical Support Center: Overcoming Catalyst Deactivation of LaNiO<sub>3</sub> in Reforming Reactions

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## Compound of Interest

Compound Name: Lanthanum nickel oxide

Cat. No.: B13748301

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the deactivation of LaNiO<sub>3</sub> catalysts in reforming reactions.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid decrease in catalyst activity and selectivity.

- Question: My LaNiO<sub>3</sub> catalyst is deactivating much faster than expected. What are the likely causes and how can I fix this?
- Answer: Rapid deactivation is typically caused by three main factors: coke (carbon) formation, sintering of the active nickel particles, or poisoning by contaminants like sulfur.
  - Coke Formation: At the high temperatures of reforming reactions (600–800 °C), methane can decompose to form solid carbon, which blocks the active sites of the catalyst.<sup>[1]</sup> The Boudouard reaction ( $2\text{CO} \rightarrow \text{C} + \text{CO}_2$ ) also contributes to carbon deposition.<sup>[2]</sup>
- Troubleshooting:

- **Modify the Catalyst:** Incorporating metals like cobalt (Co) or manganese (Mn) into the  $\text{LaNiO}_3$  structure can improve resistance to coking.[2] For example, a tri-metallic  $\text{LaNi}_{0.34}\text{Co}_{0.33}\text{Mn}_{0.33}\text{O}_3$  catalyst has shown enhanced stability.
- **Optimize Synthesis:** Nanocasting techniques using templates like SBA-15 can create catalysts with high surface areas and stable nickel nanoparticles, which are more resistant to coking.[3]
- **Control Reaction Conditions:** Ensure a proper steam-to-carbon ratio if applicable to your reaction, as steam can help gasify carbon deposits.
- **Sintering:** The high temperatures used in reforming can cause the small, highly active nickel nanoparticles to agglomerate into larger particles, reducing the available surface area for the reaction.[1]
- **Troubleshooting:**
  - **Structural Modification:** Partial substitution of nickel with iron (Fe) or manganese (Mn) can help stabilize the nickel particles and prevent sintering.[4]
  - **Synthesis Method:** The Pechini method for synthesizing  $\text{LaNiO}_3$  can lead to smaller and more uniform nickel particles upon reduction, which can improve sintering resistance.[5][6]
- **Sulfur Poisoning:** Even small amounts of sulfur compounds (like  $\text{H}_2\text{S}$ ) in the feed gas can severely poison the catalyst.[7][8] Sulfur strongly adsorbs to the nickel active sites, rendering them inactive.[7][8] This can lead to the formation of nickel sulfides ( $\text{Ni}_x\text{S}_y$ ) and lanthanum oxysulfides ( $\text{La}_2\text{O}_2\text{S}$ ).[9]
- **Troubleshooting:**
  - **Feed Purification:** Ensure your feed gases are free of sulfur contaminants.
  - **Catalyst Regeneration:** If poisoning occurs, the catalyst can often be regenerated. See the detailed protocol on sulfur poisoning and regeneration below.

Issue 2: Inconsistent catalytic performance between batches.

- Question: I've synthesized multiple batches of  $\text{LaNiO}_3$  catalyst, but their performance in the reforming reaction is not consistent. Why is this happening?
- Answer: Inconsistent performance often stems from variations in the catalyst synthesis and pre-treatment procedures.
  - Synthesis Method: The final properties of the  $\text{LaNiO}_3$  catalyst are highly dependent on the synthesis method (e.g., Pechini, citrate sol-gel, co-precipitation).<sup>[5][6][10][11]</sup> Even minor variations in parameters like pH, temperature, and calcination time can affect the catalyst's structure and performance.
    - Troubleshooting: Strictly control all synthesis parameters. Follow a detailed, step-by-step protocol like the Pechini method outlined below.
  - Calcination Temperature: The temperature at which the catalyst precursor is calcined plays a crucial role in determining the final crystal structure, surface area, and particle size.<sup>[12]</sup>
    - Troubleshooting: Optimize and consistently apply the calcination temperature. For instance, calcining  $\text{LaNiO}_3$  at 800 °C has been shown to be optimal for steam reforming of methane.<sup>[12]</sup>
  - Reduction Procedure: Before the reforming reaction, the  $\text{LaNiO}_3$  precursor is typically reduced to form active NiO nanoparticles supported on  $\text{La}_2\text{O}_3$ . The conditions of this reduction (temperature, time, gas flow) will influence the size and dispersion of the Ni particles.
    - Troubleshooting: Standardize your pre-reduction protocol. A typical procedure involves reducing the catalyst in-situ in a flow of  $\text{H}_2/\text{N}_2$  mixture at a specific temperature for a set duration before introducing the reactants.

### Issue 3: Difficulty regenerating a deactivated catalyst.

- Question: My  $\text{LaNiO}_3$  catalyst has deactivated, and I'm having trouble restoring its activity. What are the best regeneration methods?
- Answer: The appropriate regeneration method depends on the cause of deactivation.

- **Coke Removal:** If deactivation is due to coking, the carbon deposits can be removed by controlled oxidation.
  - **Troubleshooting:** A common method is to treat the catalyst in a flow of air or a diluted oxygen mixture at an elevated temperature to burn off the carbon.
- **Sulfur Poisoning Regeneration:** Regenerating a sulfur-poisoned catalyst is more complex and typically involves a multi-step process.
  - **Troubleshooting:** A four-step process involving controlled oxidation, decomposition in an inert gas, reduction, and reaction under reforming conditions has been shown to be effective.[\[13\]](#) Alternatively, treatment with steam or an oxidative CO<sub>2</sub> atmosphere can also regenerate the catalyst.[\[7\]](#)[\[8\]](#) A detailed protocol is provided below.

## Quantitative Data Summary

The following tables summarize key performance data for LaNiO<sub>3</sub>-based catalysts in reforming reactions.

Table 1: Catalytic Performance of Modified LaNiO<sub>3</sub> in Dry Reforming of Methane (DRM)

Catalyst Composition	Reaction Temp. (°C)	CH <sub>4</sub> Conversion (%)	CO <sub>2</sub> Conversion (%)	H <sub>2</sub> /CO Ratio	Reference
LaNiO <sub>3</sub>	800	63.3	-	0.56	<a href="#">[14]</a>
La <sub>0.7</sub> Ca <sub>0.3</sub> NiO <sub>3</sub>	800	98.05	-	0.98	<a href="#">[14]</a>
LaNi <sub>0.8</sub> Zr <sub>0.2</sub> O <sub>3</sub>	800	37	50	0.76	<a href="#">[1]</a>
LaNiO <sub>3</sub>	700	57	67	0.47	<a href="#">[11]</a>

Table 2: Coke Deposition on LaNiO<sub>3</sub>-based Catalysts

Catalyst	Reaction Conditions	Coke Deposition (wt%)	Reference
LaNixZr1-xO3 (low Ni)	DRM	High	[1]
LaNixZr1-xO3 (high Ni)	DRM	Low	[1]
LaNi0.8Zn0.2O3	75h time on stream	More resistant to coking than LaNiO3	[8]
Mg-substituted LaNiO3	DRM	Decreased carbonaceous deposits	[11]

Table 3: Effect of Synthesis and Modification on Ni Particle Size

Catalyst	Synthesis/Modification	Reduced Ni Particle Size (nm)	Reference
LaNiO3	Autocombustion	15	[9]
La0.9Ce0.1NiO3	Autocombustion	9	[9]
La0.9Pr0.1NiO3	Autocombustion	6	[9]
LaNiO3 calcined at 900°C	Pechini Method	Smaller than catalyst calcined at lower temps	[12]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and testing of LaNiO3 catalysts.

### Protocol 1: Synthesis of LaNiO3 via the Pechini Method[6][15][16]

- Precursor Solution Preparation:

- Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate ( $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ ) and nickel nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) in deionized water.
- Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.2:1.
- Stir the solution for 1 hour to ensure complete dissolution and chelation.
- Polymerization:
  - Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid should be 1:1.
  - Heat the mixture in an oil bath to 80-90°C and maintain this temperature for several hours with continuous stirring to promote polyesterification, resulting in a viscous gel or resin.
- Drying and Calcination:
  - Dry the resulting gel in an oven at approximately 110°C overnight to remove excess water.
  - Calcine the dried precursor in a furnace in air. A two-step calcination is often effective: first at a lower temperature (e.g., 350°C) for a short period (e.g., 30 minutes) to slowly decompose the organic matter, followed by a higher temperature (e.g., 700-800°C) for several hours (e.g., 2-4 hours) to form the crystalline perovskite phase.

## Protocol 2: Catalyst Activity and Stability Testing in a Fixed-Bed Reactor[9][17][18]

- Reactor Setup:
  - Use a quartz or stainless steel fixed-bed reactor.
  - Place a known amount of the catalyst (typically sieved to a specific particle size range) in the center of the reactor, supported by quartz wool plugs.
- Catalyst Pre-treatment (In-situ Reduction):
  - Heat the catalyst to the desired reduction temperature (e.g., 700°C) under a flow of an inert gas like nitrogen or argon.

- Switch the gas flow to a reducing mixture (e.g., 5-10% H<sub>2</sub> in N<sub>2</sub>) and hold for a specified time (e.g., 1-2 hours) to reduce the LaNiO<sub>3</sub> to Ni/La<sub>2</sub>O<sub>3</sub>.
- Reforming Reaction:
  - After reduction, switch the gas flow to the reactant mixture (e.g., CH<sub>4</sub> and CO<sub>2</sub> for dry reforming) at the desired flow rates and ratios.
  - Maintain the reactor at the desired reaction temperature.
  - Periodically analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID).
- Stability Test:
  - Maintain the reaction conditions for an extended period (e.g., 10-100 hours) and monitor the conversion of reactants and the product selectivity over time. A stable catalyst will show minimal change in performance.

## Protocol 3: Characterization of LaNiO<sub>3</sub> Catalysts

- X-ray Diffraction (XRD):[\[15\]](#)[\[16\]](#)[\[17\]](#)
  - Grind the catalyst sample into a fine powder.
  - Mount the powder on a sample holder.
  - Use a diffractometer with Cu K $\alpha$  radiation to scan the sample over a 2 $\theta$  range (e.g., 20-80°).
  - Analyze the resulting diffraction pattern to identify the crystalline phases present and to calculate the crystallite size using the Scherrer equation.
- Transmission Electron Microscopy (TEM):
  - Disperse a small amount of the catalyst powder in a solvent (e.g., ethanol) using ultrasonication.

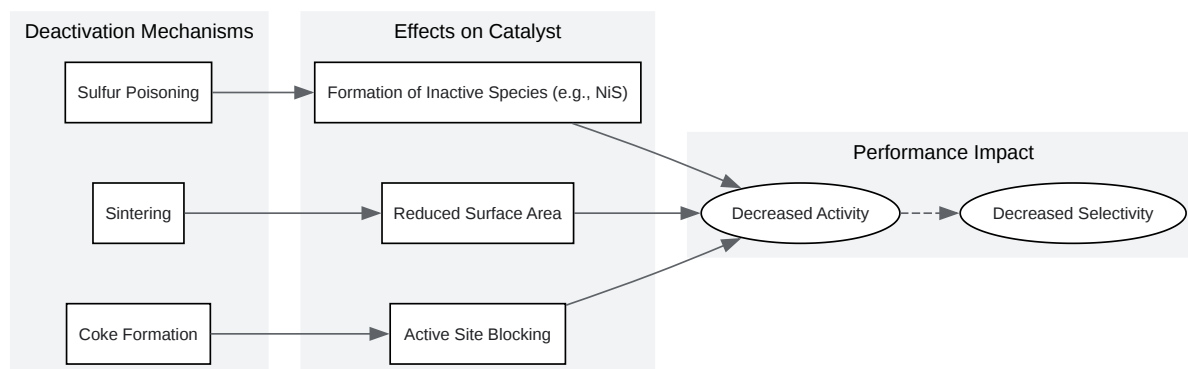
- Drop-cast a few drops of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.
- Analyze the sample in a TEM to observe the morphology, particle size, and dispersion of the nickel nanoparticles.

## Protocol 4: Sulfur Poisoning and Regeneration[7][13][22]

- Sulfur Poisoning:
  - During a stable reforming reaction, introduce a known concentration of H<sub>2</sub>S (e.g., 10-100 ppm) into the reactant feed stream.
  - Monitor the catalyst activity. A sharp decrease in conversion will indicate poisoning.
- Regeneration (Four-Step Method):[13]
  - Step 1: Controlled Oxidation: Stop the reforming reaction and switch to a flow of a dilute oxygen mixture (e.g., 1% O<sub>2</sub> in an inert gas) at a high temperature (e.g., 750°C).
  - Step 2: Decomposition: Switch to an inert gas flow at a higher temperature (e.g., 900°C) to decompose any sulfate species formed.
  - Step 3: Reduction: Reduce the catalyst again in a hydrogen-containing stream (e.g., 2% H<sub>2</sub>) at high temperature (e.g., 900°C).
  - Step 4: Re-activation: Re-introduce the reforming reaction feed and monitor the recovery of catalytic activity.

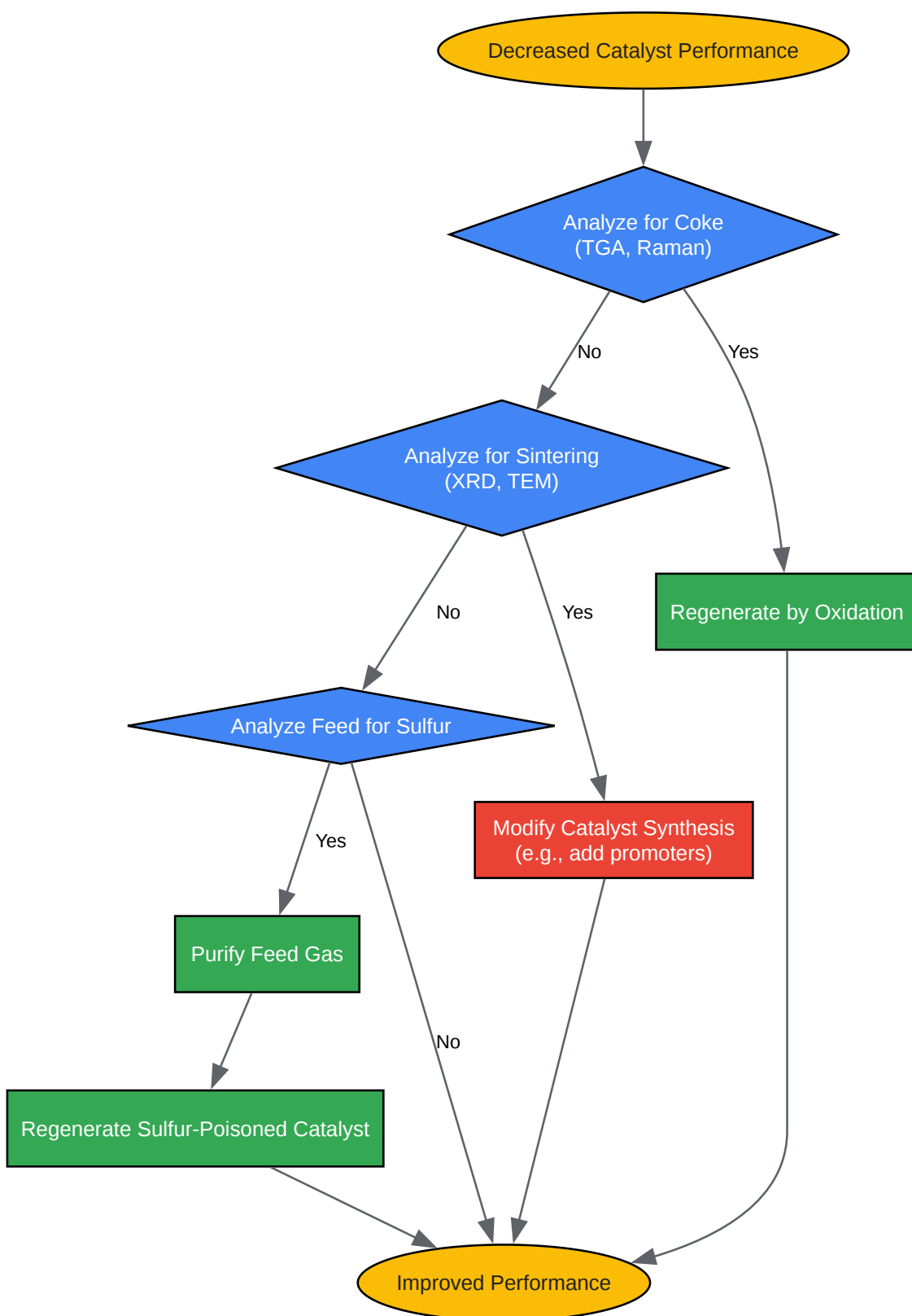
## Visualizations

The following diagrams illustrate key concepts and workflows related to LaNiO<sub>3</sub> catalyst deactivation and analysis.



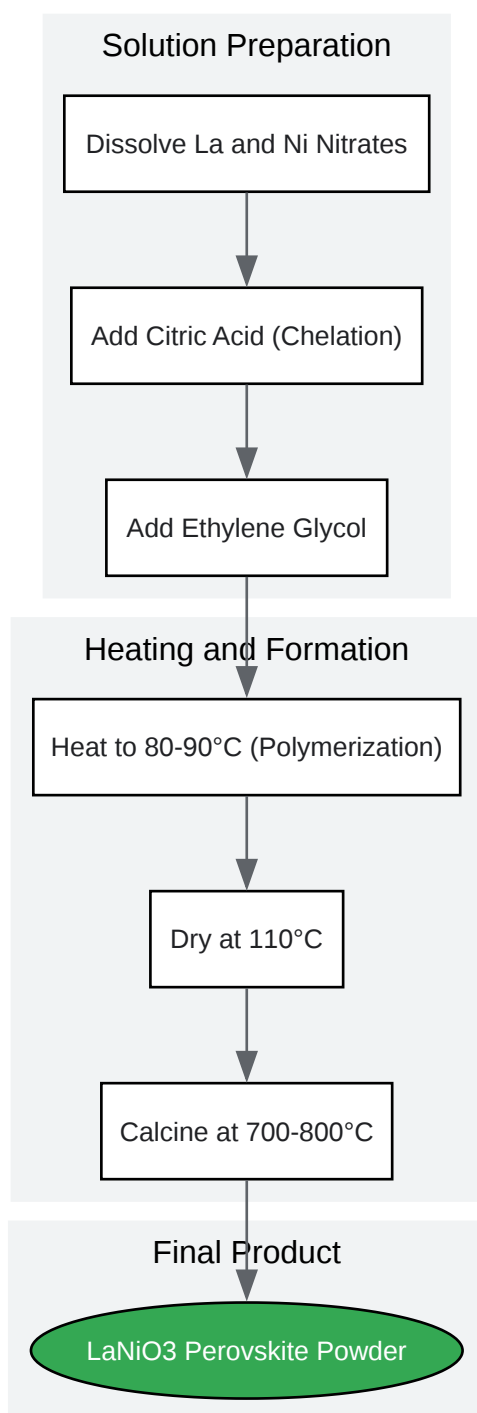
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Caption: Major deactivation pathways for LaNiO<sub>3</sub> catalysts.



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Caption: A logical workflow for troubleshooting LaNiO<sub>3</sub> catalyst deactivation.



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Caption: Step-by-step workflow for LaNiO<sub>3</sub> synthesis via the Pechini method.

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## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Synthesis of LaNiO<sub>3</sub> perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO<sub>2</sub> reforming of methane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Application of Lanio<sub>3</sub> Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
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